ns6180 - 353262-04-1

ns6180

Catalog Number: EVT-277823
CAS Number: 353262-04-1
Molecular Formula: C16H12F3NOS
Molecular Weight: 323.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NS6180 is a synthetic, small-molecule compound belonging to the benzothiazinone class. It is widely recognized for its potent and selective inhibitory action on the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as KCNN4, IK1, or the Gárdos channel). [] This channel plays a critical role in various physiological processes, including immune cell activation, smooth muscle cell proliferation, and microglial activity. NS6180 serves as a valuable tool in investigating the role of KCa3.1 in these processes, and it holds potential as a therapeutic agent for various conditions, including autoimmune diseases, fibroproliferative disorders, and certain types of cancer. []

TRAM-34 (1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole)

    Compound Description: TRAM-34 is a selective blocker of the intermediate-conductance Ca2+-activated K+ channel (KCa3.1) [, , , , , ]. It is a triarylmethane derivative [, ] that directly inhibits ion conduction by occupying the K+ binding site within the channel pore []. Studies have shown that TRAM-34 can enhance the degranulation and cytotoxicity of adherent natural killer (NK) cells, increase NK cell proliferation, and reduce in vivo tumor growth [].

Senicapoc (2,2-bis-(4-fluorophenyl)-2-phenylacetamide)

    Compound Description: Senicapoc is another selective blocker of KCa3.1 channels [, , ]. It acts as a classical pore blocker, directly inhibiting ion conduction []. Senicapoc has been investigated in Phase III clinical trials for its therapeutic potential [].

Charybdotoxin (ChTX)

    Compound Description: Charybdotoxin (ChTX) is a peptide toxin that acts as a non-selective blocker of various potassium channels, including KCa3.1 [].

    Relevance: Unlike NS6180, which selectively targets KCa3.1, ChTX exhibits a broader spectrum of inhibition, affecting multiple potassium channel subtypes []. This difference in selectivity makes ChTX less desirable for targeted therapeutic interventions compared to NS6180.

Iberiotoxin

    Compound Description: Iberiotoxin is a peptide toxin known to block several types of calcium-activated potassium (K+) channels [].

    Relevance: Similar to Charybdotoxin, Iberiotoxin displays non-selective inhibition of potassium channels, including KCa3.1, unlike the more targeted action of NS6180 []. This broader inhibitory profile limits its therapeutic application compared to NS6180.

Tetraethylammonium (TEA)

    Compound Description: Tetraethylammonium (TEA) is a non-selective blocker of both voltage-dependent and calcium-activated potassium (K+) channels [].

    Relevance: Unlike NS6180, which selectively inhibits KCa3.1, TEA demonstrates a broader spectrum of action, affecting a wider range of potassium channels []. This lack of selectivity makes TEA less suitable for targeted therapeutic interventions compared to the more specific NS6180.

Nifedipine

    Compound Description: Nifedipine is a dihydropyridine compound that does not directly block the KCa3.1 pore []. Instead, it binds to the fenestration region of the channel, potentially stabilizing a non-conducting conformation or interfering with channel gating [].

    Relevance: Nifedipine differs from NS6180 in its binding site and mechanism of action on KCa3.1 channels []. While NS6180 acts as a pore blocker, nifedipine modulates channel activity indirectly.

4-phenyl-pyran

    Compound Description: This compound is an isosteric analog of nifedipine and acts as a classical pore blocker of KCa3.1, similar to TRAM-34 and senicapoc [].

    Relevance: Unlike nifedipine, 4-phenyl-pyran shares a similar mechanism of action with NS6180, directly blocking the KCa3.1 channel pore []. This suggests that structural modifications to nifedipine can lead to compounds with distinct interactions with KCa3.1.

SKA-31

    Compound Description: SKA-31 is a known activator of KCa3.1 channels []. It acts as a positive gating modulator, enhancing channel opening at a given Ca2+ concentration [].

EBIO

    Compound Description: EBIO is an activator of KCa3.1 channels []. It functions as a positive gating modulator, promoting channel opening [].

    Relevance: Similar to SKA-31, EBIO exerts an opposite effect compared to NS6180 on KCa3.1 channels. While NS6180 blocks channel activity, EBIO enhances it []. This difference in action emphasizes the possibility of designing compounds with opposing effects on KCa3.1 for therapeutic applications.

Riluzole

    Compound Description: Riluzole is a compound known to activate KCa3.1 channels []. It acts as a positive gating modulator, facilitating channel opening [].

    Relevance: Riluzole, like SKA-31 and EBIO, exhibits an opposite effect compared to NS6180 on KCa3.1 channels []. While NS6180 inhibits channel activity, riluzole enhances it. This contrasting effect highlights the potential for developing both activators and inhibitors targeting KCa3.1 for therapeutic interventions.

NS8593

    Compound Description: NS8593 is a negative gating modulator of KCa2 channels, exhibiting higher potency towards a mutant KCa3.1 channel (Thr250Ser‐ Val275Ala) compared to the wild-type KCa2.3 channel [].

SKA-121

    Compound Description: SKA-121 is a positive allosteric gating modulator of KCa channels, exhibiting higher potency towards KCa3.1 compared to KCa2 channels []. It binds at the interface of the calmodulin N-lobe and the calmodulin binding domain of these channels, increasing open channel probability at a given Ca2+ concentration [].

    Relevance: SKA-121, unlike NS6180, acts as a positive gating modulator, increasing KCa3.1 channel opening probability. This compound highlights the possibility of developing allosteric modulators of KCa channels for therapeutic purposes and provides insights into the structural determinants of KCa channel selectivity [].

Synthesis Analysis

The synthesis of NS6180 involves several key steps, utilizing commercially available starting materials without the need for further purification. The process begins with the formation of the benzothiazinone core structure, which is then functionalized to introduce the trifluoromethyl group and phenyl moiety. Specific reagents and conditions are critical for ensuring the desired purity and yield.

Key Parameters:

  • Starting Materials: All reagents were sourced from reputable suppliers and included high-purity inorganic chemicals.
  • Yield: The synthesis typically yields a high-purity product, with NS6180 being characterized by its unique spectral properties.
  • Characterization Techniques: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry were employed to confirm the identity and purity of NS6180 .
Molecular Structure Analysis

NS6180's molecular structure is characterized by a compact arrangement with minimal rotatable bonds, which enhances its binding affinity to target proteins. The compound features a benzothiazinone scaffold that distinguishes it from other potassium channel blockers.

Structural Data:

  • Molecular Formula: C14H10F3NOS
  • Molecular Weight: Approximately 305.29 g/mol
  • Key Functional Groups: The presence of trifluoromethyl and benzothiazine groups contributes to its pharmacological properties.

The structural analysis indicates that NS6180 interacts specifically with amino acid residues T250 and V275 in the KCa3.1 channel, which are pivotal for its inhibitory action .

Chemical Reactions Analysis

NS6180 participates in various chemical reactions primarily related to its interaction with potassium calcium channels. The compound exhibits high potency as an inhibitor of KCa3.1 channels, with an inhibitory concentration (IC50) of approximately 9 nM.

Reaction Mechanism:

  • Inhibition Mechanism: NS6180 binds to the KCa3.1 channel, blocking calcium ion conduction and thereby inhibiting channel activity.
  • Biological Impact: This inhibition leads to reduced T-cell activation and cytokine production, which are crucial in inflammatory responses .
Mechanism of Action

The mechanism of action of NS6180 involves its selective inhibition of KCa3.1 channels, which play a significant role in calcium signaling within immune cells. By blocking these channels, NS6180 effectively modulates T-cell function.

Detailed Mechanism:

  • Calcium Signaling Modulation: The inhibition of KCa3.1 channels by NS6180 disrupts calcium influx, leading to decreased T-cell proliferation and cytokine release (e.g., IL-2 and IFN-γ) .
  • Therapeutic Implications: This mechanism underpins its potential as a therapeutic agent for conditions characterized by excessive immune activation, such as inflammatory bowel disease .
Physical and Chemical Properties Analysis

NS6180 exhibits several notable physical and chemical properties that influence its pharmacological profile.

Applications

NS6180 has promising applications in both research and clinical settings:

Scientific Applications:

  • Immunology Research: Used to study the role of KCa3.1 channels in T-cell activation and immune response modulation.
  • Therapeutic Development: Investigated as a potential treatment for inflammatory diseases such as ulcerative colitis due to its ability to inhibit pro-inflammatory cytokine production.

Clinical Potential:

Research indicates that NS6180 may serve as an effective immunosuppressive agent, providing a novel approach to managing autoimmune conditions by selectively targeting calcium signaling pathways in immune cells .

Properties

CAS Number

353262-04-1

Product Name

ns6180

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-benzothiazin-3-one

Molecular Formula

C16H12F3NOS

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C16H12F3NOS/c17-16(18,19)12-5-3-4-11(8-12)9-20-13-6-1-2-7-14(13)22-10-15(20)21/h1-8H,9-10H2

InChI Key

ZUIJXKLTUFCDGO-UHFFFAOYSA-N

SMILES

C1C(=O)N(C2=CC=CC=C2S1)CC3=CC(=CC=C3)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

4-((3-(trifluoromethyl)phenyl)methyl)-2H-1,4-benzothiazin-3(4H)-one
NS6180

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CC3=CC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.